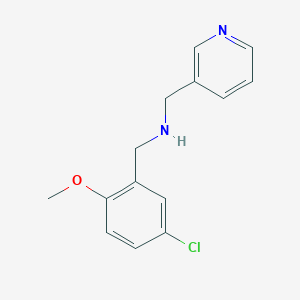![molecular formula C16H17ClN4O2S B499529 4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B499529.png)
4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a furyl group, and a chloromethoxyphenyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction yields.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.
科学研究应用
4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- **4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Uniqueness
What sets 4-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-5-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, furyl group, and chloromethoxyphenyl moiety allows it to participate in a broader range of reactions and interact with diverse molecular targets.
属性
分子式 |
C16H17ClN4O2S |
|---|---|
分子量 |
364.9g/mol |
IUPAC 名称 |
4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H17ClN4O2S/c1-3-15-19-20-16(24)21(15)18-9-11-5-7-13(23-11)10-4-6-14(22-2)12(17)8-10/h4-8,18H,3,9H2,1-2H3,(H,20,24) |
InChI 键 |
JKOUPXXLPDXGBO-UHFFFAOYSA-N |
SMILES |
CCC1=NNC(=S)N1NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
规范 SMILES |
CCC1=NNC(=S)N1NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B499446.png)
![4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B499448.png)
![2-(8-Tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-3-yl)phenyl methyl ether](/img/structure/B499450.png)

![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B499456.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B499457.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499458.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499460.png)
![[5-(4-bromophenyl)-2-furyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B499462.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B499463.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499465.png)
![2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B499466.png)
![N'-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B499467.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B499468.png)
